molecular formula C21H20N8O4S B2838199 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920163-75-3

7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2838199
CAS No.: 920163-75-3
M. Wt: 480.5
InChI Key: LKWVUEXBAWALBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine family, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 3-Phenyl substitution: Provides steric bulk and influences receptor binding.
  • Electron-withdrawing nitro group: Likely impacts pharmacokinetics and target affinity.

Properties

IUPAC Name

7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O4S/c1-15-7-8-17(29(30)31)13-18(15)34(32,33)27-11-9-26(10-12-27)20-19-21(23-14-22-20)28(25-24-19)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWVUEXBAWALBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrazole and formamide under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Suzuki coupling reaction between a halogenated triazolopyrimidine intermediate and a phenylboronic acid derivative.

    Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

    Aminated derivatives: Reduction of the nitro group yields amine derivatives.

    Oxidized products: Introduction of hydroxyl or carbonyl groups through oxidation.

    Substituted piperazines: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit anticancer properties. A study highlighted the synthesis of various pyrimidine derivatives, demonstrating their ability to inhibit cancer cell proliferation across different cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance potency against specific cancer types.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Compounds with similar piperazine and sulfonamide moieties have been reported to exhibit antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism involves interference with bacterial protein synthesis and cell wall integrity.

Neuropharmacological Effects

Triazolo-pyrimidines have been explored for their neuropharmacological effects, including anticonvulsant activity. Studies on related compounds indicate that they may act as effective agents in models of induced seizures . The potential mechanism includes modulation of neurotransmitter systems and ion channel activity.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, certain derivatives have demonstrated strong inhibitory effects on acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, several derivatives of triazolo[4,5-d]pyrimidine were synthesized and tested for their anticancer properties. Among them, one derivative showed an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Screening

A series of compounds structurally related to 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine were screened against various bacterial strains. The results indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/MIC ValuesReference
Anticancer (MCF-7)Triazolo derivative15 µM
Antimicrobial (Bacillus subtilis)Piperazine derivative32 µg/mL
Acetylcholinesterase InhibitionSulfonamide derivativeIC50: 0.63 µM

Table 2: Structure Activity Relationship Insights

Substituent TypeEffect on ActivityObservations
Nitro groupIncreased potencyEnhances interaction with target enzymes
Sulfonamide moietyBroad-spectrum activityEffective against various bacterial strains
Piperazine linkageImproved solubilityFacilitates better bioavailability

Mechanism of Action

The mechanism of action of 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name / ID Substituents at Position 3 and 7 Molecular Weight Key Functional Groups Biological Activity (if reported) Source
Target Compound 3-Ph, 7-[4-(2-Me-5-NO2-Ph-SO2)-piperazinyl] ~543.5 (calc.) Sulfonyl, nitro, piperazine Unknown (hypothesized A2AR modulation)
3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS: 1351647-59-0) 3-(4-F-Ph), 7-piperazinyl 335.77 Fluorophenyl, piperazine Heterocyclic building block
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (Compound 7, ) 3-Bn, 7-piperazinyl, 5-SPr 392.16 Propylthio, benzyl High yield (90%), NMR/HR-MS validated
Vipadenant (INN: 3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-triazolo[4,5-d]pyrimidin-5-amine) 3-(4-amino-3-Me-Ph-CH2), 7-furyl, 5-NH2 442.34 Furan, aminophenyl Adenosine receptor antagonist
7-(4-Tosylpiperazin-1-yl)-2,5-diphenyl-oxazolo[4,5-d]pyrimidine (Compound 12, ) Oxazolo core, 7-tosylpiperazinyl, 2,5-diphenyl ~552.6 (calc.) Tosyl, oxazole Synthetic intermediate (71–77% yield)

Key Observations :

  • Position 3 : Aryl groups (phenyl, benzyl) are common, but substituents like 4-fluorophenyl () or furan () alter lipophilicity and receptor selectivity.
  • Position 7 : Piperazine derivatives dominate, with sulfonyl (e.g., tosyl, 2-methyl-5-nitrophenylsulfonyl) groups enhancing stability and binding affinity .
A. Adenosine Receptor Modulation
  • Vipadenant () and related triazolo-pyrimidines () exhibit adenosine A2A receptor antagonism. The target compound’s nitro and sulfonyl groups may enhance allosteric modulation, similar to 1-[4-(3-benzyl-5-phenyl-triazolo-pyrimidin-7-ylamino)phenyl]-3-(4-CF3-Ph)-urea in .
  • Toxicity : Triazolo-pyrimidine-diones () show low toxicity, suggesting the core structure is pharmacologically favorable .

Physicochemical Properties

Property Target Compound 3-(4-F-Ph)-7-piperazinyl () Vipadenant ()
Molecular Weight ~543.5 335.77 442.34
LogP (Predicted) ~3.8 (highly lipophilic) ~2.5 ~2.9
Hydrogen Bond Acceptors 9 6 8
Key Functional Groups Sulfonyl, nitro Fluorophenyl Furan, aminophenyl

Implications : The target compound’s higher LogP and nitro group may enhance blood-brain barrier penetration but increase metabolic instability.

Biological Activity

The compound 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 920163-75-3) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N8O4SC_{21}H_{20}N_{8}O_{4}S, with a molecular weight of 480.5 g/mol. The structural components include a triazolo-pyrimidine core linked to a sulfonyl-piperazine moiety and a nitrophenyl substituent. This unique structure is hypothesized to contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in cancer therapy. It has been shown to inhibit specific protein-protein interactions and modulate signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against multiple cancer cell lines:

  • Cell Lines Tested :
    • HT29 (colon cancer)
    • A2780 (ovarian cancer)
    • MCF-7 (breast cancer)
  • Efficacy :
    • The compound exhibited growth inhibition across these cell lines, with notable potency against HT29 and A2780 cells. However, it showed limited activity against MCF-7 cells at higher concentrations (GI50 > 50 μM) .
  • Mechanistic Insights :
    • The mechanism of action involves the inhibition of key enzymes and pathways associated with tumor growth. For instance, modifications in the chemical structure have led to enhanced cytotoxicity in certain analogs .

Case Studies

Several case studies highlight the biological activity of similar compounds within the same class:

  • Study on Piperazine Derivatives :
    • A study focused on piperazine-triazole derivatives revealed that modifications in the phenyl ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups showed improved efficacy against various cancer cell lines .
  • Antimycobacterial Activity :
    • Some sulfonyl derivatives have demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting that the sulfonyl group may enhance bioactivity beyond anticancer applications .

Comparative Biological Activity Table

Compound NameCell Line TestedGI50 (µM)Mechanism of Action
7-(4-(2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidineHT29<10Inhibition of proliferation
7-(4-(2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidineA2780<15Induction of apoptosis
7-(4-(2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidineMCF-7>50Limited activity

Q & A

Q. What are the common synthetic routes for preparing 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Step 1 : Formation of the triazolopyrimidine core via cyclization of substituted hydrazines with pyrimidine precursors under reflux conditions (e.g., ethanol, 80°C).
  • Step 2 : Introduction of the piperazine-sulfonyl moiety via nucleophilic substitution or coupling reactions. For example, reacting the triazolopyrimidine intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with a base like triethylamine .
  • Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
    Key challenges include controlling regioselectivity during cyclization and minimizing sulfonylation side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry of the triazole and sulfonyl-piperazine groups.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; e.g., similar triazolopyrimidines show planar triazole rings with π-stacking interactions .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases or phosphodiesterases (common targets for triazolopyrimidines) using fluorescence-based assays .
  • Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Methodological Answer :
  • Modular Design : Systematically vary substituents on the phenyl (C3) and sulfonyl-piperazine (C7) groups. For example:
PositionModificationObserved Effect (Example)
C3-phenylElectron-withdrawing groups (e.g., -NO2_2)Increased kinase inhibition
PiperazineBulkier sulfonyl groups (e.g., 2-naphthyl)Improved metabolic stability
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Compare with crystallographic data from analogs .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Replicate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Meta-Analysis : Compare with structurally related compounds (e.g., 7-((2-fluorobenzyl)thio)-triazolopyrimidine derivatives) to identify assay-specific artifacts .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to detect off-target interactions that may explain divergent results .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :
  • Flow Chemistry : Adopt continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reduce byproducts .
  • DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent ratio, and catalyst loading. For example:
FactorRangeOptimal Value
Temperature60–100°C80°C
Catalyst (Pd/C)1–5 mol%3 mol%
Reaction Time12–24 hrs18 hrs
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How to address discrepancies in crystallographic vs. computational structural models?

  • Methodological Answer :
  • Hybrid Refinement : Combine X-ray data with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities in torsional angles .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to validate stability of predicted conformations .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to interpret?

  • Methodological Answer :
  • Solvent Polarity Index : Correlate solubility with solvent parameters (e.g., Hansen solubility parameters). For example, high solubility in DMSO (polar aprotic) but low in water suggests hydrophobic triazole/phenyl domains dominate .
  • Co-solvency Studies : Test binary solvent systems (e.g., ethanol/water) to identify optimal formulation conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.